molecular formula C27H30N6O2 B2625511 5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326912-67-7

5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2625511
CAS No.: 1326912-67-7
M. Wt: 470.577
InChI Key: ZJHPFRVQXYMHHR-UHFFFAOYSA-N
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Description

The compound 5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin-4-one derivative characterized by a fused bicyclic core. Its structure features a pyridinylpiperazine-linked propionyl group at position 5 and a 4-isopropylphenyl substituent at position 2. This compound is synthesized via a multi-step protocol involving amide formation, pyrazine ring closure, and dehydration, as described for analogous pyrazolo[1,5-a]pyrazine derivatives .

Properties

IUPAC Name

5-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N6O2/c1-20(2)21-6-8-22(9-7-21)23-19-24-27(35)32(17-18-33(24)29-23)12-10-26(34)31-15-13-30(14-16-31)25-5-3-4-11-28-25/h3-9,11,17-18,20,23-24,29H,10,12-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUFPCGVFHDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS Number: 1574401-37-8) is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2}, with a molecular weight of approximately 368.45 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is modified with piperazine and pyridine groups that enhance its biological activity.

PropertyValue
Molecular FormulaC20H24N6O2
Molecular Weight368.45 g/mol
CAS Number1574401-37-8
StructureStructure

Synthesis

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route may include:

  • Formation of the Pyrazinone Core : This can be achieved through cyclization reactions involving appropriate substituted hydrazines and carbonyl compounds.
  • Piperazine and Pyridine Functionalization : Subsequent reactions introduce the piperazine and pyridine moieties via nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : The compound may act as an antagonist or agonist at neurotransmitter receptors, influencing neurotransmission and neurochemical balance.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound has been observed to halt the cell cycle at the G2/M phase.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a contributing factor.

Neuroprotective Effects

There is emerging evidence that the compound may offer neuroprotective benefits by modulating pathways involved in neurodegeneration. Its interaction with neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of 15 µM, demonstrating significant growth inhibition compared to control groups .
  • Antimicrobial Testing : In a comparative analysis against Escherichia coli and Staphylococcus aureus, the compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity Source of Data
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 5: 3-Oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl; 2: 4-(Propan-2-yl)phenyl Undisclosed (Theoretical kinase modulation) Synthesis methods
Pyrazolo[1,5-a]pyrimidine (Compound 6m) Pyrazolo[1,5-a]pyrimidine Phenyl ring: 3,4,5-Trimethoxy Cytotoxic (IC₅₀ = 0.8–1.2 μM vs. cancer cells) Cancer research
Pyrazolo[1,5-a]pyrimidine (Compound 6p) Pyrazolo[1,5-a]pyrimidine Phenyl ring: 4-Fluoro Moderate kinase inhibition Kinase studies
5-Polyfluoroalkylpyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine 5: Polyfluoroalkyl groups (e.g., CF₃, C₂F₅) Analgesic (ED₅₀ = 10–15 mg/kg in mice) MedChem Russia
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5: 3-(Ethylsulfonyl)pyridin-2-yl Pesticidal (EC₅₀ = 50–100 ppm vs. aphids) Patent
Imidazo[1,5-a]pyrazine derivatives Imidazo[1,5-a]pyrazine 5: Cyano, amino, or aminomethyl groups Cyclin-dependent kinase inhibition (IC₅₀ < 1 μM) Patent

Key Differentiators of the Target Compound

Substituent Complexity: The target compound’s 3-oxo-propyl linker with a pyridinylpiperazine group distinguishes it from simpler aryl or alkyl substituents in analogues.

Biological Activity Gaps: While pyrazolo[1,5-a]pyrimidines demonstrate cytotoxic or pesticidal activities , the target compound’s activity remains uncharacterized.

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